4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE
Overview
Description
4-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-2-(furan-2-yl)-1,3-thiazole is a complex organic compound that features a unique combination of benzodioxole, furan, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-2-(furan-2-yl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole moieties with the furan ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the thiazole ring, converting it into dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
4-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-2-(furan-2-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-2-(furan-2-yl)-1,3-thiazole involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzodioxole moiety can interact with DNA or proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
Uniqueness
4-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-2-(furan-2-yl)-1,3-thiazole is unique due to its combination of benzodioxole, furan, and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxymethyl)-2-(furan-2-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c1-2-13(17-5-1)15-16-10(8-21-15)7-18-11-3-4-12-14(6-11)20-9-19-12/h1-6,8H,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJSHRIRPJYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CSC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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